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Compound of Interest

Compound Name: 4-Methylumbelliferyl heptanoate

Cat. No.: B103498 Get Quote

This document provides a detailed protocol for the fluorometric determination of lipase activity

using 4-Methylumbelliferyl heptanoate (4-MUH) as a substrate. This assay is applicable for

measuring lipase activity in various biological samples, including purified enzyme preparations,

cell lysates, tissue homogenates, and serum.

Principle
The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate, 4-
Methylumbelliferyl heptanoate, by lipase. This reaction releases the highly fluorescent

product, 4-methylumbelliferone (4-MU). The rate of increase in fluorescence intensity is directly

proportional to the lipase activity in the sample. The fluorescence of 4-MU is measured at an

excitation wavelength of approximately 365 nm and an emission wavelength of around 445 nm.

It is important to note that this substrate may also be hydrolyzed by other esterases; therefore,

appropriate controls are necessary to ensure the specific measurement of lipase activity[1].
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Reagent/Material Specifications

4-Methylumbelliferyl heptanoate (4-MUH) Purity >95%

4-Methylumbelliferone (4-MU) Standard for calibration curve

Dimethyl sulfoxide (DMSO) For dissolving substrate and standard

Tris-HCl Buffer 0.1 M, pH 8.0

Lipase Positive control

Black, flat-bottom 96-well microplate For fluorescence measurement

Microplate reader With fluorescence detection capabilities

Experimental Protocols
3.1. Reagent Preparation

10 mM 4-Methylumbelliferyl heptanoate (Substrate Stock Solution): Dissolve an

appropriate amount of 4-MUH in DMSO to achieve a final concentration of 10 mM. Store this

stock solution at -20°C, protected from light.

1 mM 4-Methylumbelliferone (Standard Stock Solution): Dissolve an appropriate amount of

4-MU in DMSO to achieve a final concentration of 1 mM. Store this stock solution at -20°C,

protected from light.

Assay Buffer: Prepare a 0.1 M Tris-HCl buffer and adjust the pH to 8.0.

Working Substrate Solution: Dilute the 10 mM Substrate Stock Solution with Assay Buffer to

the desired final concentration (e.g., 0.25 mM). Prepare this solution fresh before each

experiment.

Sample Preparation:

Tissues or Cells: Homogenize tissues (e.g., 50 mg) or cells (e.g., 1x10^6) in ice-cold

Assay Buffer. Centrifuge at 13,000 x g for 10 minutes to remove insoluble material[2]. The

supernatant is the sample.
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Serum/Plasma: Serum or plasma samples can often be diluted directly in the Assay

Buffer[2][3]. A starting dilution of 1:10 to 1:20 is recommended[3].

3.2. Standard Curve Preparation

Prepare a series of dilutions of the 1 mM 4-MU Standard Stock Solution in Assay Buffer to

create standards with concentrations ranging from 0 to 100 µM.

Add 50 µL of each standard dilution to the wells of a black 96-well microplate.

Add 50 µL of Assay Buffer to each standard well to bring the final volume to 100 µL.

Standard
Concentration (µM)

Volume of 1 mM 4-
MU Stock (µL)

Volume of Assay
Buffer (µL)

Final Volume (µL)

100 10 90 100

80 8 92 100

60 6 94 100

40 4 96 100

20 2 98 100

0 0 100 100

3.3. Assay Procedure

Add 50 µL of the prepared samples to the wells of the 96-well plate. For each sample,

prepare a parallel well containing 50 µL of the sample for a background control.

Include a positive control by adding a known lipase solution and a blank control containing

only the Assay Buffer.

Initiate the reaction by adding 50 µL of the Working Substrate Solution to all wells except the

sample background wells. To the sample background wells, add 50 µL of Assay Buffer.

The final volume in all wells should be 100 µL.
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Incubate the plate at 37°C for 25-30 minutes, protected from light[4].

Measure the fluorescence intensity at an excitation wavelength of 365 nm and an emission

wavelength of 445 nm using a microplate reader[5]. Measurements can be taken in kinetic

mode or as an endpoint reading.

Data Analysis
Subtract the fluorescence reading of the blank control from the readings of all other wells.

Subtract the fluorescence reading of the sample background control from the corresponding

sample wells.

Plot the fluorescence intensity of the 4-MU standards against their concentrations to

generate a standard curve.

Use the standard curve to determine the concentration of 4-MU produced in each sample

well.

Calculate the lipase activity using the following formula:

Lipase Activity (U/mL) = (Amount of 4-MU produced (nmol) / (Incubation time (min) x Sample

volume (mL)))

One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of 4-

methylumbelliferone per minute under the assay conditions.
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4-Methylumbelliferyl Heptanoate Lipase Assay Workflow
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Caption: Workflow for the 4-Methylumbelliferyl Heptanoate Lipase Assay.
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Principle of the Fluorometric Lipase Assay
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Caption: Enzymatic reaction underlying the fluorometric lipase assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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